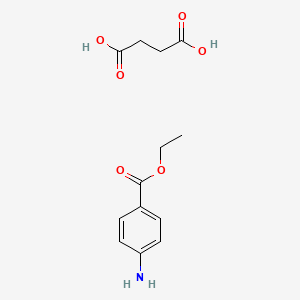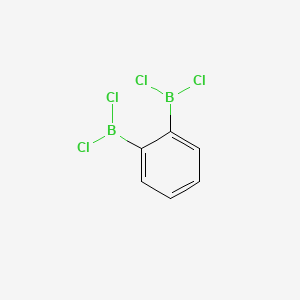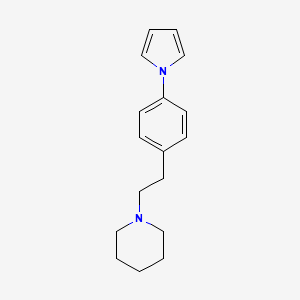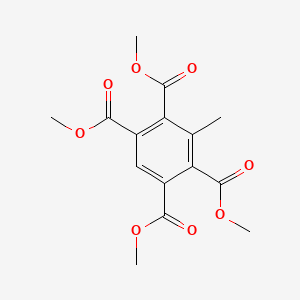
Tetramethyl 3-methylbenzene-1,2,4,5-tetracarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetramethyl 3-methylbenzene-1,2,4,5-tetracarboxylate is an organic compound with the molecular formula C14H14O8 It is a derivative of benzene, featuring four ester groups attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tetramethyl 3-methylbenzene-1,2,4,5-tetracarboxylate typically involves the esterification of 3-methylbenzene-1,2,4,5-tetracarboxylic acid. The reaction is carried out using methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction conditions include refluxing the mixture for several hours to ensure complete esterification .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations .
Análisis De Reacciones Químicas
Types of Reactions: Tetramethyl 3-methylbenzene-1,2,4,5-tetracarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is often used for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products:
Oxidation: 3-methylbenzene-1,2,4,5-tetracarboxylic acid.
Reduction: Tetramethyl 3-methylbenzene-1,2,4,5-tetraol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Tetramethyl 3-methylbenzene-1,2,4,5-tetracarboxylate has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a drug intermediate or active pharmaceutical ingredient.
Industry: It is used in the production of specialty chemicals, coatings, and adhesives
Mecanismo De Acción
The mechanism of action of tetramethyl 3-methylbenzene-1,2,4,5-tetracarboxylate involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis to release the corresponding acids, which can then participate in various biochemical pathways. The compound’s unique structure allows it to interact with enzymes and receptors, modulating their activity and leading to specific biological effects .
Comparación Con Compuestos Similares
- 1,2,3,4-Tetramethylbenzene
- 1,2,3,5-Tetramethylbenzene
- 1,2,4,5-Tetramethylbenzene (Durene)
Comparison: In contrast, other tetramethylbenzene derivatives like durene lack these ester groups, resulting in different chemical properties and uses .
Propiedades
Número CAS |
94807-91-7 |
|---|---|
Fórmula molecular |
C15H16O8 |
Peso molecular |
324.28 g/mol |
Nombre IUPAC |
tetramethyl 3-methylbenzene-1,2,4,5-tetracarboxylate |
InChI |
InChI=1S/C15H16O8/c1-7-10(14(18)22-4)8(12(16)20-2)6-9(13(17)21-3)11(7)15(19)23-5/h6H,1-5H3 |
Clave InChI |
QBRZTEQKVVJDHX-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC(=C1C(=O)OC)C(=O)OC)C(=O)OC)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


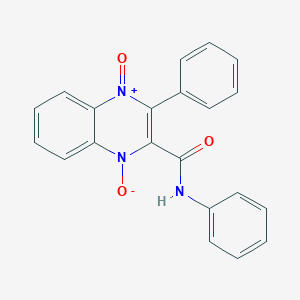
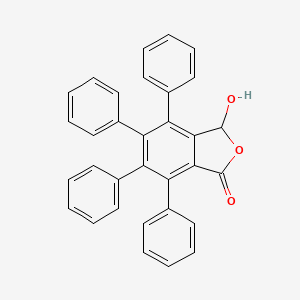
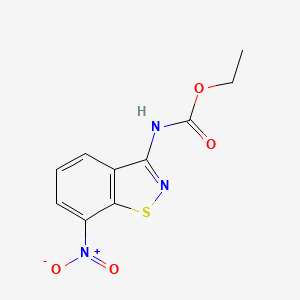
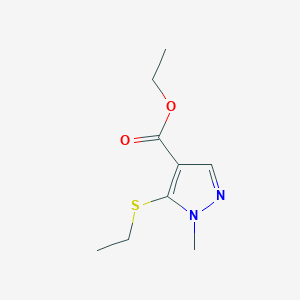
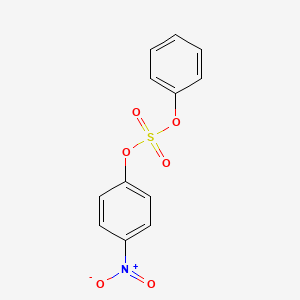
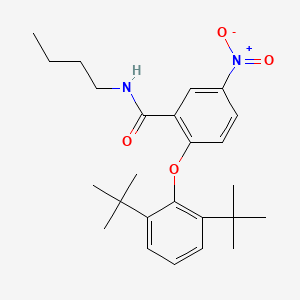

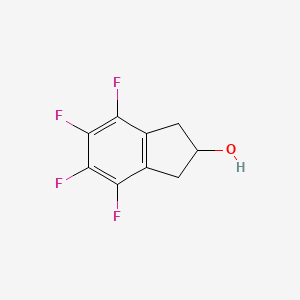
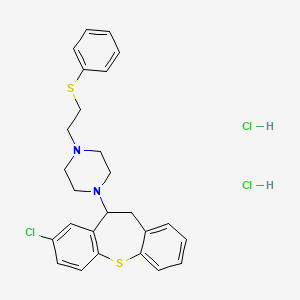
![5-(Propan-2-yl)-6-[(propan-2-yl)oxy]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14340674.png)
![2-[2-[(Z)-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-4-nitrophenoxy]acetic acid](/img/structure/B14340677.png)
